C60 derivative,indene-C60 monoadduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indene-C60 monoadduct (IC60MA) is a derivative of C60 fullerene . It is a type of fullerene derivative where an indene molecule is added to a C60 fullerene . This compound has been used in research for its potential applications in areas such as polymer solar cells .

Synthesis Analysis

The synthesis of IC60MA involves a catalyst-free Diels-Alder [4+2] cycloaddition reaction . This reaction is used to create a series of shape-persistent polyphenylene dendritic C60 derivatives .Molecular Structure Analysis

The molecular structure of IC60MA involves a C60 fullerene cage with an indene pendant . The exact structure can be confirmed through techniques such as single crystal XRD analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of IC60MA are largely determined by its fullerene structure. For example, it has been found that IC60MA possesses an elevated LUMO energy level and affords increased electron mobility . The compound also has strong UV absorptions, with a broad range of less intense absorption up to 710 nm .Applications De Recherche Scientifique

Polymer Solar Cells

Indene-C60 monoadduct (ICMA) and its derivatives are high-performance acceptors in polymer solar cells. They have been the subject of extensive experimental and theoretical studies due to their promising photovoltaic performance and higher LUMO energy level compared to [6,6]-phenyl C61-butyric acid methyl ester (PCBM), which is commonly used in solar cells .

Electronic Structures and Spectroscopic Properties

Theoretical studies on ICMA have indicated that its frontier molecular orbitals are mainly localized on the C60 sphere. This localization is an important factor leading to changes in optical and electrical properties, making ICMA a significant compound for research in electronic structures and spectroscopy .

Electron Transport Materials

ICMA derivatives have been designed and synthesized for use as electron transport materials. These materials are crucial for developing efficient organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Elevated LUMO Energy Level and Electron Mobility

Isolated IC60BA isomers, which include indene-C60 bisadducts, possess an elevated LUMO energy level and afford increased electron mobility. This property is beneficial for enhancing the performance of solar cells .

Ternary Blend Polymer Solar Cells

Indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in ternary blend polymer solar cells (PSCs). The inclusion of ICBA in PSCs helps to improve their efficiency by facilitating better electron transport .

Perovskite Solar Cells

ICBA has been investigated as an alternative electron transport material (ETM) to replace TiO2 in planar n-i-p configured perovskite solar cells (PSCs). Research has focused on developing low-temperature solution processes with minimal thermal annealing for PSC fabrication .

Scientific.Net - Theoretical Study on Electronic Structures and Spectroscopic Properties of Indene-C60 Monoadduct Theoretical study on electronic structures and spectroscopic properties Highly soluble dendritic fullerene derivatives as electron transport materials Single crystalline indene-C60 bisadduct: isolation and application Efficient ternary blend polymer solar cells with indene-C60 bisadduct Low-temperature processed, stable n-i-p perovskite solar cells with fullerene derivative

Orientations Futures

The future research directions for IC60MA could involve further investigation into its potential applications in areas such as polymer solar cells . Additionally, more research could be done to fully understand the regioisomer effects of indene-C60 bisadduct acceptors in bulk heterojunction polymer solar cells .

Mécanisme D'action

Target of Action

The primary target of the indene-C60 monoadduct, a derivative of C60 fullerene, is the electron transport chain in perovskite solar cells . The compound acts as an electron transport material, facilitating the movement of electrons within the cell .

Mode of Action

The indene-C60 monoadduct interacts with its target by enhancing electron mobility. It achieves this through its elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level . This property allows the compound to effectively transport electrons, contributing to the overall efficiency of the solar cell .

Biochemical Pathways

The indene-C60 monoadduct doesn’t directly participate in biochemical pathways as it primarily functions in the realm of materials science and energy production. Its role in electron transport is crucial for the operation of perovskite solar cells .

Pharmacokinetics

The compound has a high solubility, which can be attributed to its hyperbranched structure . This high solubility potentially enhances its dispersion in the organic phase, which could be analogous to bioavailability in pharmacological contexts.

Result of Action

The primary result of the indene-C60 monoadduct’s action is the enhancement of the power conversion efficiency in perovskite solar cells . The performance of the solar cells can be affected by the phase separation between the indene-c60 monoadduct and other components of the cell .

Action Environment

The action of the indene-C60 monoadduct can be influenced by various environmental factors. For instance, the structural matching between the indene-C60 monoadduct and other materials in the solar cell can impact the cell’s performance . Additionally, the solubility of the compound can be affected by the characteristics of the organic phase in which it is dispersed .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of indene-C60 monoadduct involves the addition of an indene molecule to one of the carbon atoms of the C60 fullerene. This can be achieved through a Diels-Alder reaction between indene and a C60 derivative that has a reactive double bond. The reaction can be carried out under mild conditions to avoid the formation of unwanted byproducts.", "Starting Materials": [ "C60 derivative with a reactive double bond", "Indene" ], "Reaction": [ "1. Dissolve the C60 derivative in a suitable solvent, such as toluene or chloroform.", "2. Add indene to the solution and stir the mixture at room temperature for several hours.", "3. Heat the mixture to reflux for several hours to complete the reaction.", "4. Cool the mixture and filter off any precipitated solids.", "5. Wash the solid with a suitable solvent, such as methanol or ethanol, to remove any impurities.", "6. Dry the product under vacuum to obtain the indene-C60 monoadduct." ] } | |

Numéro CAS |

172885-96-0 |

Nom du produit |

C60 derivative,indene-C60 monoadduct |

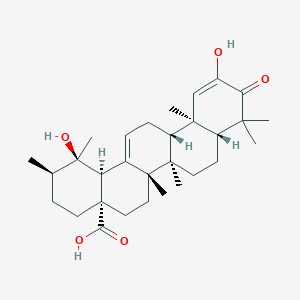

Formule moléculaire |

C20H30O5 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)